N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide
Description
N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide is a chemical compound with a complex structure that includes a piperidine ring, a methanesulfonyl group, a methoxy group, and an ethanediamide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
N'-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5S/c1-18-10(7-12-9(15)8(11)14)3-5-13(6-4-10)19(2,16)17/h3-7H2,1-2H3,(H2,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRYWGGXBYJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first functionalized with a methanesulfonyl group, followed by the introduction of a methoxy group. Finally, the ethanediamide moiety is added through a reaction with ethanediamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with specific biological targets.
Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide
N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide
Uniqueness: N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 270.37 g/mol. The structure features a piperidine ring substituted with a methanesulfonyl group and an ethanediamide moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.37 g/mol |
| CAS Number | 2415535-02-1 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For instance, it has shown cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis and modulation of cell cycle progression.
- Neuroprotective Effects : The compound may also possess neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
- Anti-inflammatory Activity : Evidence suggests that it can downregulate pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It could influence pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
- Interaction with Receptors : Potential interactions with various receptors may also contribute to its pharmacological effects.
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed significant inhibition of cell growth at concentrations above 10 µM. The mechanism was associated with increased apoptosis and altered expression of cell cycle regulators such as cyclins and CDKs.
Case Study 2: Neuroprotection
In a model assessing neuroprotective effects against oxidative stress, this compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to neurotoxic agents.
Research Data Summary
The following table summarizes key findings from recent studies involving the compound:
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Anticancer Activity | MCF-7 Cells | Inhibited proliferation; induced apoptosis |
| Neuroprotective Effects | Neuronal Cultures | Reduced ROS; enhanced cell viability |
| Anti-inflammatory Activity | Macrophage Models | Decreased pro-inflammatory cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
